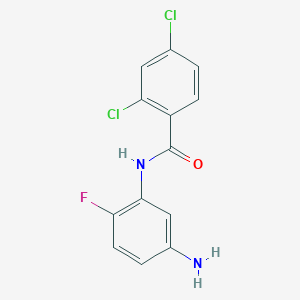

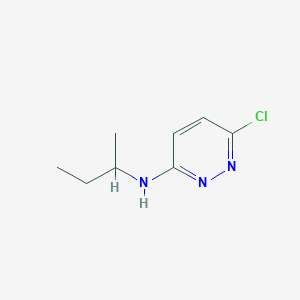

8-Chloroquinazoline-2,4(1H,3H)-dione

Descripción general

Descripción

Synthesis Analysis

The synthesis of 8-Chloroquinazoline-2,4(1H,3H)-dione involves several steps. For instance, 2-Amino-3-chlorobenzoic acid and urea were heated together at 140 C. for 2 hours and at 180 C. for 24 h. Then the reaction mixture was cooled and triturated with hot water followed by ethyl acetate. The solid was filtered and dried to give the product .Aplicaciones Científicas De Investigación

Pharmacological Properties and Molecular Modeling

The derivatives of 3-hydroxy-7-chloroquinazoline-2,4-dione, including those with 8-chloroquinazoline, have been identified as antagonists at ionotropic glutamate receptors. These compounds have shown increased affinity and selectivity for AMPA and kainate receptors, demonstrating effectiveness in reducing neuronal damage and exhibiting anticonvulsant effects. Molecular modeling has played a significant role in understanding their interaction with receptor sites (Colotta et al., 2012).

Synthetic Chemistry and Reactions

The reactivity of 8-chloroquinazoline derivatives has been extensively studied. For instance, 6-bromo-8-chloro-sulfonylquinazoline-2,4(1H,3H)-dione has been synthesized and its interaction with nucleophilic reagents explored, revealing a range of potential derivatives. This research contributes to the understanding of the chemical properties and potential applications of these compounds (Kuryazov et al., 2010).

Catalysis and Organic Synthesis

The utility of 8-chloroquinazoline derivatives in organic synthesis has been demonstrated. For instance, 3-Azidoquinoline-2,4(1H,3H)-diones, accessible from 8-chloroquinazoline, are used in copper(I)-catalyzed [3 + 2] cycloaddition reactions with terminal alkynes. This process yields 1,4-disubstituted 1,2,3-triazoles, highlighting the role of these compounds in the synthesis of structurally diverse molecules (Kafka et al., 2011).

Antimycobacterial Activity

Some derivatives of 8-chloroquinazoline, such as 3-arylquinazoline-2,4(1H,3H)-diones, have been synthesized and evaluated for their antimycobacterial activities. These compounds have shown effectiveness against Mycobacterium tuberculosis and other pathogenic mycobacteria, indicating potential applications in the treatment of tuberculosis and related diseases (Waisser et al., 2001).

Enzyme Inhibition

3-Phenylsulfonylquinazoline-2,4-dione derivatives, which include the 8-chloroquinazoline moiety, have been identified as inhibitors of human heart chymase, an enzyme implicated in cardiovascular diseases. These compounds have been studied for their structure-activity relationships, revealing insights into their potential therapeutic applications (Fukami et al., 2000).

Propiedades

IUPAC Name |

8-chloro-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-5-3-1-2-4-6(5)10-8(13)11-7(4)12/h1-3H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXWCWNEEZHWFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598996 | |

| Record name | 8-Chloroquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloroquinazoline-2,4(1H,3H)-dione | |

CAS RN |

62484-22-4 | |

| Record name | 8-Chloroquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357420.png)